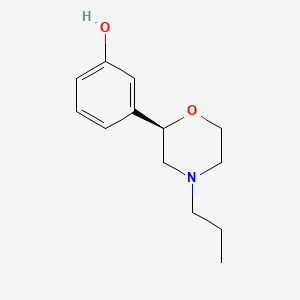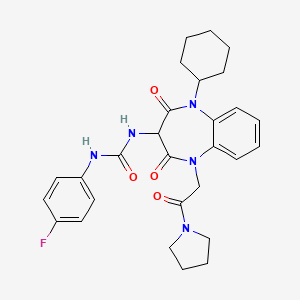
Gastrin/CCK antagonist 1
Overview
Description
Gastrin/CCK antagonist 1 is a compound that inhibits the action of gastrin and cholecystokinin, which are gastrointestinal peptide hormones. These hormones play crucial roles in digestive processes, including gastric acid secretion and pancreatic enzyme release . This compound is used to study the physiological and pathological roles of these hormones, particularly in the context of gastrointestinal disorders and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gastrin/CCK antagonist 1 typically involves the construction of a peptide chain that mimics the structure of the natural hormones but includes modifications to inhibit their activity. The synthetic route often includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain . The reaction conditions for SPPS include the use of protected amino acids, coupling reagents like N,N’-diisopropylcarbodiimide (DIC), and deprotection agents such as trifluoroacetic acid (TFA) .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The scalability of SPPS makes it suitable for industrial applications, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: Gastrin/CCK antagonist 1 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids within the peptide, potentially altering its activity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, affecting its three-dimensional structure.
Substitution: Substitution reactions can introduce different functional groups into the peptide, potentially enhancing its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents or acylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Scientific Research Applications
Gastrin/CCK antagonist 1 has a wide range of scientific research applications:
Mechanism of Action
Gastrin/CCK antagonist 1 exerts its effects by binding to the receptors for gastrin and cholecystokinin, thereby blocking their activation . This inhibition prevents the downstream signaling pathways that are normally triggered by these hormones, such as the activation of protein kinase C (PKC) and the release of intracellular calcium . By blocking these pathways, this compound can reduce gastric acid secretion and pancreatic enzyme release, as well as inhibit cell proliferation in certain types of cancer .
Comparison with Similar Compounds
Uniqueness: Gastrin/CCK antagonist 1 is unique in its ability to inhibit both gastrin and cholecystokinin receptors, making it a valuable tool for studying the combined effects of these hormones . Its dual inhibitory action distinguishes it from other compounds that typically target only one of the receptors .
Properties
IUPAC Name |
1-[5-cyclohexyl-2,4-dioxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1,5-benzodiazepin-3-yl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FN5O4/c29-19-12-14-20(15-13-19)30-28(38)31-25-26(36)33(18-24(35)32-16-6-7-17-32)22-10-4-5-11-23(22)34(27(25)37)21-8-2-1-3-9-21/h4-5,10-15,21,25H,1-3,6-9,16-18H2,(H2,30,31,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOKEJAUAGZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=C(C=C4)F)CC(=O)N5CCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


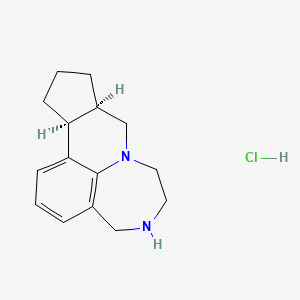
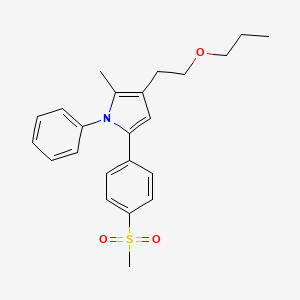
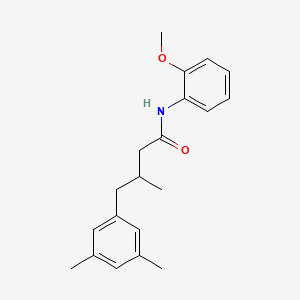
![8-[[3-(4-Fluorobenzoyl)propyl]thio]-1,7-dihydro-1,3-dimethyl-6-thioxo-2H-purin-2-one](/img/structure/B1663109.png)
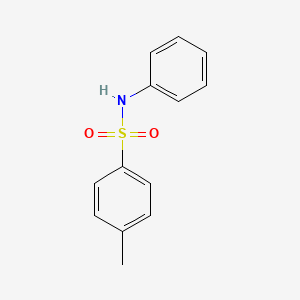
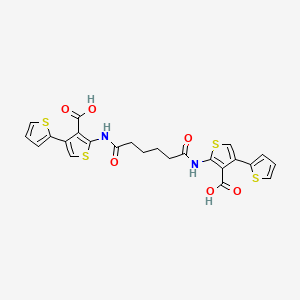
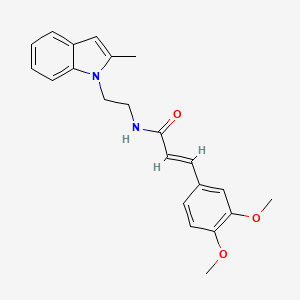
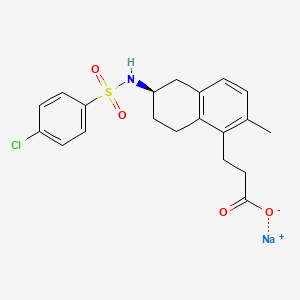
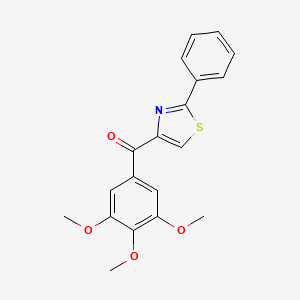
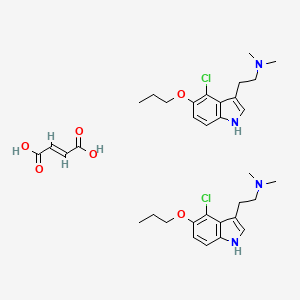
![[2-[4-[3-(diethylamino)propoxy]phenyl]-1-benzofuran-3-yl]-(4-methylphenyl)methanone;hydrochloride](/img/structure/B1663121.png)
![4,5-Dihydro-5-methyl-6-[4-(4-oxo-1(4H)-pyridinyl)phenyl]-3(2H)-pyridazinone](/img/structure/B1663122.png)

